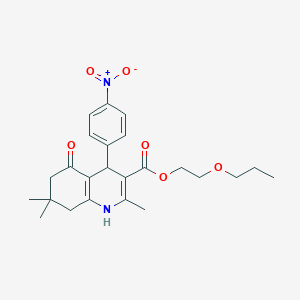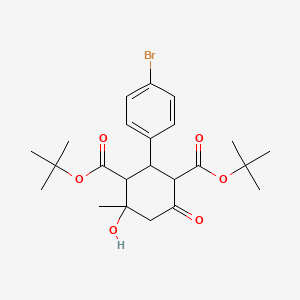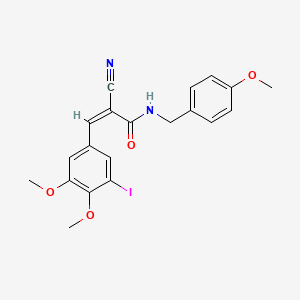![molecular formula C15H23NO3 B5087733 4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)
4-[4-(3-methoxyphenoxy)butyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-methoxyphenoxy)butyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as BMBM and is synthesized through a series of chemical reactions. This compound has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and material science.
Mecanismo De Acción
The mechanism of action of 4-[4-(3-methoxyphenoxy)butyl]morpholine is not well understood. However, it has been reported that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(3-methoxyphenoxy)butyl]morpholine are not well studied. However, it has been reported that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[4-(3-methoxyphenoxy)butyl]morpholine in lab experiments is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting using readily available starting materials. However, one of the limitations of using this compound is its limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[4-(3-methoxyphenoxy)butyl]morpholine. One possible direction is to study its potential as an anticancer agent in more detail. Another direction is to investigate its anti-inflammatory activity in vivo. Additionally, it may be possible to modify the structure of this compound to improve its solubility and other properties. Finally, it may be possible to use this compound as a building block for the synthesis of new materials with unique properties.
Métodos De Síntesis
The synthesis of 4-[4-(3-methoxyphenoxy)butyl]morpholine involves a series of chemical reactions. The starting material for this synthesis is 3-methoxyphenol, which is reacted with 1,4-dibromobutane in the presence of potassium carbonate to form 4-(3-methoxyphenoxy)butyl bromide. This intermediate is then reacted with morpholine in the presence of potassium carbonate to give the final product, 4-[4-(3-methoxyphenoxy)butyl]morpholine. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-[4-(3-methoxyphenoxy)butyl]morpholine has potential applications in various fields of scientific research. In medicinal chemistry, it can be used as a starting material for the synthesis of new drugs. It has been reported that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have potential as an anti-inflammatory agent. In material science, it can be used as a building block for the synthesis of new polymers and materials.
Propiedades
IUPAC Name |
4-[4-(3-methoxyphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-14-5-4-6-15(13-14)19-10-3-2-7-16-8-11-18-12-9-16/h4-6,13H,2-3,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRYEOGGGXJYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3,5-dichloro-2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087653.png)
![1-[(4-chlorobenzyl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5087655.png)

![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)


![N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5087702.png)
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5087713.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)
![(3aS*,5S*,9aS*)-5-(3-fluorophenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5087747.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)